molecular formula C12H16Zr B14801764 Zirconocene Dimethyl

Zirconocene Dimethyl

Cat. No.: B14801764
M. Wt: 251.48 g/mol
InChI Key: FOJOHGYNJWTFHE-UHFFFAOYSA-N
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Description

Zirconocene Dimethyl, also known as bis(cyclopentadienyl)dimethylzirconium, is an organometallic compound featuring a zirconium atom bonded to two cyclopentadienyl rings and two methyl groups. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two aromatic rings. This compound is particularly notable for its applications in catalysis, especially in the polymerization of olefins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zirconocene Dimethyl can be synthesized through several methods. One common approach involves the reaction of zirconocene dichloride with methyl lithium or methyl magnesium bromide. The reaction typically proceeds as follows:

Cp2ZrCl2+2MeLiCp2ZrMe2+2LiCl\text{Cp}_2\text{ZrCl}_2 + 2 \text{MeLi} \rightarrow \text{Cp}_2\text{ZrMe}_2 + 2 \text{LiCl} Cp2​ZrCl2​+2MeLi→Cp2​ZrMe2​+2LiCl

In this reaction, zirconocene dichloride (Cp₂ZrCl₂) reacts with methyl lithium (MeLi) to produce this compound (Cp₂ZrMe₂) and lithium chloride (LiCl) as a byproduct .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmospheres and anhydrous conditions is crucial to prevent the hydrolysis of the reactive intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

Zirconocene Dimethyl undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form zirconocene oxides.

    Reduction: It can be reduced to form lower oxidation state zirconium compounds.

    Substitution: The methyl groups in this compound can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used to substitute the methyl groups, including halides and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconocene oxides, while substitution reactions can produce a wide range of zirconium-containing compounds .

Scientific Research Applications

Zirconocene Dimethyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Zirconocene Dimethyl exerts its effects is primarily through its role as a catalyst. In olefin polymerization, for example, the compound facilitates the insertion of olefin monomers into the growing polymer chain. This process involves the coordination of the olefin to the zirconium center, followed by migratory insertion into the Zr-C bond. The molecular targets and pathways involved in these reactions are well-studied and involve the formation of cationic zirconium species that are highly reactive .

Comparison with Similar Compounds

Similar Compounds

    Zirconocene Dichloride: Similar in structure but with chloride ligands instead of methyl groups.

    Titanocene Dichloride: A titanium analog with similar catalytic properties.

    Hafnocene Dichloride: A hafnium analog with similar structure and reactivity.

Uniqueness

Zirconocene Dimethyl is unique in its high reactivity and versatility as a catalyst. Its ability to undergo a wide range of chemical reactions makes it particularly valuable in both research and industrial applications. Compared to its analogs, this compound often exhibits higher catalytic activity and selectivity in polymerization reactions .

Properties

Molecular Formula

C12H16Zr

Molecular Weight

251.48 g/mol

IUPAC Name

carbanide;cyclopenta-1,3-diene;zirconium(4+)

InChI

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1;+4

InChI Key

FOJOHGYNJWTFHE-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+4]

Origin of Product

United States

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